4-Cyclopropylmethylpyridine

Nicotinic receptor pharmacology Analgesic drug discovery Rigid nicotine analogs

4-Cyclopropylmethylpyridine (CAS 5418-65-9; molecular formula C9H11N; molecular weight 133.19 g/mol) is a 4-substituted pyridine derivative bearing a cyclopropylmethyl group at the para position. Computed physicochemical properties from authoritative databases include XLogP3 of 2.2, topological polar surface area of 12.9 Ų, hydrogen bond acceptor count of 1, hydrogen bond donor count of 0, and rotatable bond count of 2.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
Cat. No. B8312708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylmethylpyridine
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CC1CC2=CC=NC=C2
InChIInChI=1S/C9H11N/c1-2-8(1)7-9-3-5-10-6-4-9/h3-6,8H,1-2,7H2
InChIKeyAOURSJOVQGKVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropylmethylpyridine Procurement Guide: Verified Specifications and Chemical Identity for Research Sourcing


4-Cyclopropylmethylpyridine (CAS 5418-65-9; molecular formula C9H11N; molecular weight 133.19 g/mol) is a 4-substituted pyridine derivative bearing a cyclopropylmethyl group at the para position. Computed physicochemical properties from authoritative databases include XLogP3 of 2.2, topological polar surface area of 12.9 Ų, hydrogen bond acceptor count of 1, hydrogen bond donor count of 0, and rotatable bond count of 2 [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with commercial availability typically at 95% purity . It is distinguished from simpler 4-alkylpyridine analogs (e.g., 4-methylpyridine, 4-ethylpyridine) by its cyclopropylmethyl substituent, which confers distinct steric and electronic properties relevant to receptor-ligand interactions and downstream synthetic applications.

Why 4-Cyclopropylmethylpyridine Cannot Be Substituted with Generic 4-Alkylpyridines: Comparative Physicochemical and Pharmacological Evidence


Substituting 4-cyclopropylmethylpyridine with simpler 4-alkylpyridine analogs (e.g., 4-methylpyridine or 4-ethylpyridine) fails to replicate its biological and physicochemical profile due to fundamental differences in lipophilicity, steric bulk, and conformational constraints. The cyclopropylmethyl substituent introduces a strained three-membered ring with enhanced π-character in C-C bonds and shorter, stronger C-H bonds compared to linear alkyl chains, properties that can improve metabolic stability and alter membrane permeability . Within the pyridine-substituted nicotine analog series, bulkier alkyl and cycloalkyl substituents markedly decrease potency at nicotinic acetylcholine receptors (nAChRs) compared to methyl substitution [1]. Furthermore, the 4-pyridyl isomer of cyclopropylmethyl-containing amines exhibits lower analgesic potency but higher efficacy than nicotine itself, demonstrating that positional isomerism (3- vs. 4-pyridyl) and substituent identity both critically determine pharmacological outcomes [2]. These findings underscore that generic substitution would alter target engagement, efficacy, and downstream synthetic utility.

4-Cyclopropylmethylpyridine Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


4-Pyridyl vs. 3-Pyridyl Cyclopropylmethyl Amines: Differential Nicotinic Receptor Affinity and Analgesic Activity

In a direct head-to-head comparison of 3- and 4-pyridyl cyclopropylmethyl amines evaluated as rigid nicotine analogs, the 4-pyridyl isomer demonstrated distinct pharmacological properties. Specifically, the 4-pyridyl isomer showed analgesic activity with lower potency but higher efficacy than nicotine [1]. Only the methiodide derivatives of these compounds showed measurable affinity for central nicotinic receptors in rat cerebral cortex, with affinities in the micromolar range [1]. This positional differentiation is critical: the 3-pyridyl and 4-pyridyl isomers are not pharmacologically interchangeable.

Nicotinic receptor pharmacology Analgesic drug discovery Rigid nicotine analogs

Comparative Lipophilicity: 4-Cyclopropylmethylpyridine vs. 4-Methylpyridine and 4-Ethylpyridine

Cross-study comparison of computed XLogP3/logP values reveals significant differences in lipophilicity among 4-substituted pyridine analogs. 4-Cyclopropylmethylpyridine has an XLogP3 of 2.2 [1]. In contrast, 4-methylpyridine has a logP of 1.22 at 25°C , and 4-ethylpyridine has a logP of approximately 1.65 . The cyclopropylmethyl substituent confers approximately 0.55–0.98 log units greater lipophilicity than the ethyl and methyl analogs, respectively.

Physicochemical profiling ADME prediction Medicinal chemistry optimization

Cycloalkyl Substituent Effects on Nicotinic Receptor Potency: Class-Level SAR Inference

A comprehensive SAR study of 59 nicotine analogs established that within the pyridine-substituted series, bulkier alkyl and cycloalkyl substituents markedly decrease potency at nicotinic acetylcholine receptors compared to methyl substitution. Specifically, methyl substituents in the 6-position resulted in over three-fold greater potency compared to nicotine, whereas potency decreased markedly with bulkier alkyl and cycloalkyl substituents [1]. While 4-cyclopropylmethylpyridine itself was not directly tested in this study, the cyclopropylmethyl group falls within the 'bulkier alkyl and cycloalkyl' category, providing class-level inference that this compound would exhibit reduced nAChR potency compared to methyl-substituted analogs.

Structure-activity relationship Nicotinic receptor ligands Cycloalkyl substitution effects

Cyclopropylmethyl Moiety as a Privileged Pharmacophoric Fragment: Metabolic Stability and Conformational Constraint Advantages

The cyclopropyl group is widely recognized in medicinal chemistry as a versatile pharmacophoric fragment that confers distinct advantages over linear alkyl substituents. The strained three-membered ring possesses enhanced π-character in its C-C bonds and shorter, stronger C-H bonds compared to other alkanes. In drug design, incorporation of a cyclopropyl moiety can lead to improved metabolic stability, enhanced potency, and better membrane permeability . This fragment strategy is validated by numerous preclinical and clinical drug molecules containing cyclopropyl groups [1]. For 4-cyclopropylmethylpyridine, the cyclopropylmethyl substituent provides conformational restriction through the cyclopropyl ring while maintaining rotational flexibility via the methylene linker (rotatable bond count = 2), offering a unique balance of constraint and adaptability not available with simple linear 4-alkylpyridines.

Medicinal chemistry Fragment-based drug design Metabolic stability optimization

4-Cyclopropylmethylpyridine Recommended Application Scenarios Based on Verified Differential Evidence


Nicotinic Acetylcholine Receptor (nAChR) Ligand Development Requiring 4-Pyridyl Positional Specificity

Based on direct head-to-head evidence that 4-pyridyl cyclopropylmethyl amines exhibit distinct analgesic efficacy and receptor affinity compared to 3-pyridyl isomers, this compound is specifically indicated for nAChR ligand development programs where 4-position attachment is structurally required. The 4-pyridyl isomer showed lower potency but higher efficacy than nicotine, making it valuable for partial agonist or efficacy-tuning applications [1]. Researchers developing rigid nicotine analogs for pain modulation or neurological disorders should prioritize the 4-substituted variant when positional specificity is critical to the pharmacophore model.

Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity Over Simple 4-Alkylpyridines

With an XLogP3 of 2.2—approximately 0.55 log units higher than 4-ethylpyridine and 0.98 log units higher than 4-methylpyridine—4-cyclopropylmethylpyridine is the preferred building block when increased lipophilicity is required for membrane permeability or CNS penetration [2]. This property differentiation makes it particularly suitable for lead optimization programs targeting intracellular or CNS-localized proteins where simpler 4-alkylpyridines would yield suboptimal distribution.

Synthesis of Cyclopropylmethyl-Containing Pharmaceutical Intermediates Requiring 4-Position Pyridine Scaffolds

The cyclopropylmethylpyridine scaffold serves as a versatile building block for synthesizing more complex heterocyclic compounds, particularly cyclopropylpyridine ethers that have demonstrated utility as potent α4β2 nAChR partial agonists with excellent selectivity over the α3β4 subtype [3]. The compound's 2 rotatable bonds and cyclopropylmethyl substituent provide a unique balance of conformational constraint and flexibility, making it valuable for constructing pharmacologically active derivatives where the cyclopropyl fragment is known to confer metabolic stability advantages [4].

SAR Studies Investigating Cycloalkyl Substituent Effects on Receptor Binding and Functional Activity

Class-level SAR evidence indicates that bulkier alkyl and cycloalkyl substituents on pyridine rings markedly decrease potency at nicotinic receptors compared to methyl substitution [5]. 4-Cyclopropylmethylpyridine, bearing a cycloalkyl substituent, serves as a defined probe compound for systematic SAR investigations exploring how steric bulk, ring strain, and conformational restriction modulate receptor engagement across multiple target classes. Its well-defined computed properties (TPSA 12.9 Ų, H-bond acceptor count 1, H-bond donor count 0) support reproducible physicochemical characterization in such studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropylmethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.